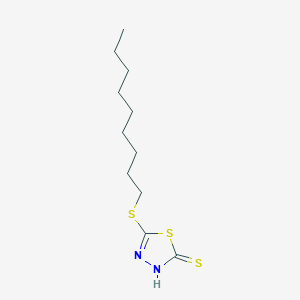
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of nonyl mercaptan with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The general reaction conditions include:
Reagents: Nonyl mercaptan, thiosemicarbazide
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and heat transfer
Purification steps: Including crystallization, filtration, and drying to obtain the pure compound
Quality control: Analytical techniques such as HPLC and NMR to ensure the purity and consistency of the product
化学反応の分析
Types of Reactions
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Various alkyl or aryl-substituted thiadiazole derivatives
科学的研究の応用
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and lubricants.
作用機序
The mechanism of action of 5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound can:
Inhibit enzymes: By binding to the active site and preventing substrate access.
Disrupt cell membranes: By integrating into the lipid bilayer and altering membrane fluidity.
Induce apoptosis: By activating specific signaling pathways that lead to programmed cell death.
類似化合物との比較
Similar Compounds
- 5-(Octylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-(Decylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-(Phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
Uniqueness
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its specific nonyl group, which imparts distinct physicochemical properties such as solubility and hydrophobicity
特性
CAS番号 |
92506-21-3 |
|---|---|
分子式 |
C11H20N2S3 |
分子量 |
276.5 g/mol |
IUPAC名 |
5-nonylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H20N2S3/c1-2-3-4-5-6-7-8-9-15-11-13-12-10(14)16-11/h2-9H2,1H3,(H,12,14) |
InChIキー |
DWPVQXYEZCAEHZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCSC1=NNC(=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


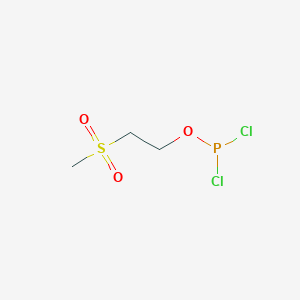
![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
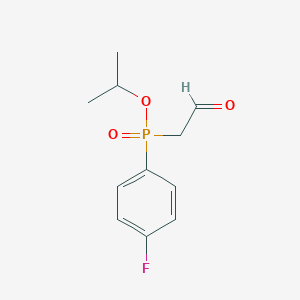
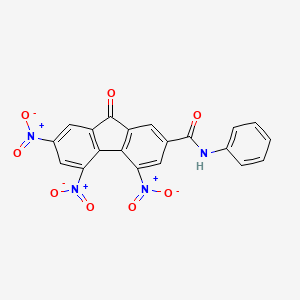
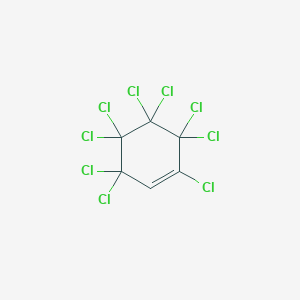
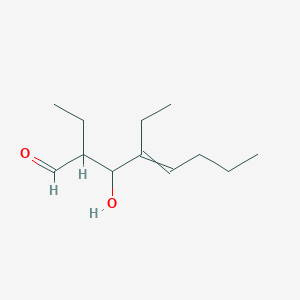
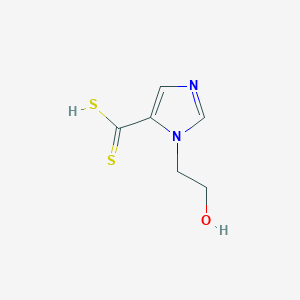
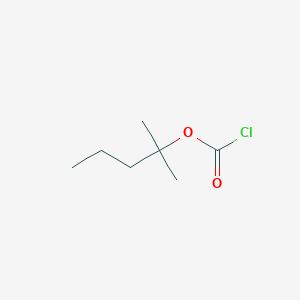
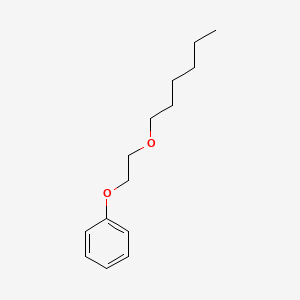
![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
